Tuftsin acetate salt

Immunopharmacology Receptor binding Phagocyte activation

Tuftsin acetate salt is the definitive endogenous IgG-derived tetrapeptide (Thr-Lys-Pro-Arg) for macrophage/microglial activation studies. Unlike trifluoroacetate alternatives, the acetate counterion ensures direct PBS solubility without DMSO interference—critical for primary cell assays. Validated in phagocytosis enhancement (61% at 200 nM) and postsplenectomy sepsis models. Essential reference standard for SAR analog comparison. For research use only; not for human use. Buy high-purity ≥98% (HPLC) for reproducible results.

Molecular Formula C25H48N8O10
Molecular Weight 620.7 g/mol
Cat. No. B12085843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuftsin acetate salt
Molecular FormulaC25H48N8O10
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
InChIKeyYIIURIAYCWLLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuftsin Acetate Salt for Research Procurement: Immunomodulatory Tetrapeptide Specifications and Selection Criteria


Tuftsin acetate salt (CAS 9063-57-4; also available as tuftsin diacetate, CAS 72103-53-8) is a synthetic tetrapeptide of sequence L-Thr-L-Lys-L-Pro-L-Arg, corresponding to residues 289–292 of the Fc domain of immunoglobulin G (IgG) [1]. It functions as an endogenous macrophage and microglial activator, enhancing phagocytosis, chemotaxis, and bactericidal/tumoricidal activity in cells of monocytic origin including neutrophils, macrophages, and microglia [1]. The acetate salt form is employed to improve aqueous solubility and handling characteristics in research settings [2].

Why Tuftsin Acetate Salt Cannot Be Substituted with Generic Immunomodulatory Peptides or Alternative Salt Forms


Tuftsin exhibits strict sequence-dependent receptor binding; even minor modifications such as C-terminal amidation, N-terminal acetylation, or single-residue substitutions substantially alter or abolish receptor affinity and functional activity [1]. Alternative salt forms (e.g., trifluoroacetate vs. acetate) differ in physicochemical properties including solubility, residual counterion content, and compatibility with biological assay systems, making direct interchange without re-validation scientifically unsound . Furthermore, synthetic tuftsin analogs such as [MThr¹]tuftsin or tuftsinyltuftsin demonstrate distinct binding kinetics and biological potency profiles that preclude generic substitution [1].

Tuftsin Acetate Salt: Quantified Comparative Evidence Against Closest Analogs for Informed Procurement


Receptor Binding Affinity Hierarchy: Tuftsin Outperforms Ala-Lys-Tuftsin and Thr-Lys-Pro in Direct Competitive Binding

In direct competitive receptor binding assays using [³H-Arg⁴]-tuftsin on rabbit polymorphonuclear granulocyte membranes, tuftsin demonstrated significantly stronger specific binding compared to three analogs. Ala-Lys-tuftsin showed reduced binding relative to tuftsin, while Thr-Lys-Pro and Ala-Lys-tuftsin-Glu-Ala₃ exhibited no detectable binding affinity to either the tuftsin receptor or anti-tuftsin antibody [1]. This same rank order was conserved across both receptor and antibody binding systems, confirming the strict sequence specificity of the tuftsin pharmacophore [1].

Immunopharmacology Receptor binding Phagocyte activation

Phagocytosis Enhancement: Tuftsin (100 μM) Increases Yeast Uptake 100–200% Over Baseline in Primary Macrophage Assays

In primary lung macrophage cultures derived from embryonic rat and hamster tissue, tuftsin pretreatment at 100 μM enhanced non-immune-mediated phagocytosis of native yeast cells (Y) by 100% in hamster macrophages and 200% in rat macrophages relative to untreated baseline controls [1]. As a comparator, preincubation of yeast with concanavalin A (Con A, 200 μg/mL) increased the percentage of macrophages ingesting ≥3 yeast cells by 400–500% over baseline, while the macrophage-inhibitory peptide (MIP, 500 μM) inhibited phagocytosis by 60% in hamster cells but showed no significant effect in rat macrophages [1].

Phagocytosis Macrophage biology Innate immunity

In Vivo Survival Benefit: Synthetic Tuftsin Significantly Improves Survival in Splenectomized Hosts with Pneumococcal Sepsis

In a controlled in vivo study of postsplenectomy pneumococcal sepsis in DBA/2 mice, synthetic tuftsin treatment produced significantly improved survival rates compared to untreated splenectomized controls [1]. The survival benefit conferred by tuftsin treatment was comparable to that achieved by autotransplantation of splenic tissue, establishing that exogenous tuftsin replacement can functionally compensate for the tuftsin deficiency characteristic of the asplenic state [1]. Splenectomized hosts exhibit reduced circulating tuftsin levels, which correlates with impaired intravascular bacterial clearance and increased susceptibility to overwhelming infection [1].

Postsplenectomy sepsis In vivo efficacy Antimicrobial therapy

Salt Form Selection: Acetate Salt Enables Aqueous Solubility ≥160 mg/mL with Defined Storage Stability

Tuftsin acetate salt exhibits water solubility ≥160 mg/mL (319.62 mM) at neutral pH, facilitating direct dissolution in aqueous buffers including phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl [1]. The acetate counterion (pKa 4.76) provides a pH profile compatible with physiological buffers and cell culture media without introducing the cytotoxicity concerns associated with trifluoroacetate (TFA) salts, which require careful dilution in cell-based assays due to residual TFA toxicity [2]. Recommended storage conditions are −20°C as solid powder, with predicted pKa of 3.60 ± 0.21 and density 1.48 ± 0.1 g/cm³ .

Peptide formulation Solubility optimization Salt form comparison

Binding Affinity Ranking: Tuftsin Is Outperformed by [Glu]₂-Tuftsin and Tuftsinyltuftsin, Informing Analog Selection Strategy

In the same competitive binding study that established tuftsin's superiority over non-binding fragments, three synthetic analogs demonstrated stronger receptor binding than native tuftsin: [Glu]₂-tuftsin, [Pro-Pro³]-tuftsin, and tuftsinyltuftsin, with the rank order tuftsin < [Glu]₂-tuftsin < [Pro-Pro³]-tuftsin < tuftsinyltuftsin [1]. This hierarchy was identical for both the tuftsin receptor on rabbit polymorphonuclear granulocytes and rabbit anti-tuftsin antibody, validating the pharmacologic relevance of the binding data [1]. A separate study established a direct correlation between analog binding inhibition of [³H-Arg⁴]tuftsin and functional phagocytosis enhancement capacity in mouse peritoneal macrophages [2].

Structure-activity relationship Tuftsin analogs Receptor pharmacology

Cross-Species Conservation of Phagocytosis Stimulation: 61% Enhancement at 200 nM in Mouse Peritoneal Macrophages

Tuftsin at 200 nM concentration increased phagocytosis of IgG-coated ovine red blood cells by 61% in isolated mouse peritoneal macrophages . This functional activity is mediated through specific tuftsin receptors expressed on monocytic lineage cells including human polymorphonuclear leukocytes (Kd = 130 nM), human monocytes (Kd = 125 nM), and mouse macrophages (Kd = 53 nM), demonstrating cross-species conservation of the receptor-ligand interaction . The peptide also enhances phagocytosis of bacterial (S. aureus, L. monocytogenes) and fungal (S. oviformis) targets across multiple species including human, mouse, rabbit, dog, and guinea pig at concentrations ranging from 0.01 to 0.15 μg/mL .

Phagocytosis assay Mouse model Immunomodulation

Tuftsin Acetate Salt: Validated Research Applications Based on Comparative Evidence


Macrophage Phagocytosis Enhancement Studies Requiring Defined, Moderate Immunostimulation

Tuftsin acetate salt is optimally suited for phagocytosis assays where moderate enhancement (61% at 200 nM [1]; 100–200% at 100 μM [2]) is desired over supraphysiological lectin stimulation (Con A yields 400–500% increase [2]) or inhibitory peptides (MIP produces 60% inhibition [2]). The acetate salt form enables direct dissolution in PBS or cell culture media without DMSO vehicle interference , making it preferable for primary macrophage cultures and ex vivo phagocyte functional assays.

Postsplenectomy Sepsis Models and Immunocompromised Host Studies

Tuftsin acetate salt is validated for in vivo studies of postsplenectomy sepsis where tuftsin deficiency contributes to impaired bacterial clearance [1]. Exogenous synthetic tuftsin significantly improves survival in pneumococcal sepsis models, with efficacy comparable to splenic tissue autotransplantation [1]. This application scenario is supported by the compound's defined receptor binding profile and physiological relevance as an endogenous IgG-derived immunomodulator [1].

Structure-Activity Relationship (SAR) Studies of Tuftsin Receptor Pharmacology

Tuftsin acetate salt serves as the reference standard for SAR studies evaluating novel tuftsin analogs, given the established binding hierarchy: tuftsin < [Glu]₂-tuftsin < [Pro-Pro³]-tuftsin < tuftsinyltuftsin [1]. Analogs with N-terminal modifications (e.g., Ala-Lys-tuftsin) or truncations (e.g., Thr-Lys-Pro) exhibit reduced or absent receptor binding [1], establishing native tuftsin as the essential baseline comparator for pharmacophore mapping and analog validation studies.

Nanoparticle and Targeted Delivery System Development with Fcγ Receptor Engagement

Tuftsin acetate salt is employed in advanced drug delivery research involving tuftsin-modified nanoparticles for macrophage targeting [1]. The defined receptor binding affinity hierarchy [2] and the compound's validated capacity to enhance macrophage phagocytic function support its use in constructing targeted delivery platforms for anti-inflammatory therapy, gene delivery to macrophages, and tumor-associated macrophage (TAM) depletion strategies.

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